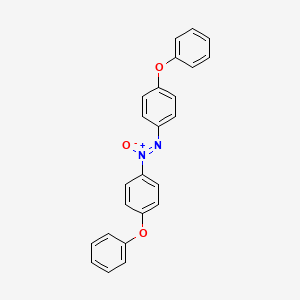
Bis(4-phenoxyphenyl)diazene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-phenoxyphenyl)diazene 1-oxide: is an organic compound belonging to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of a diazene group (N=N) with an oxygen atom attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-phenoxyphenyl)diazene 1-oxide typically involves the oxidation of substituted anilines. One common method is the organocatalytic oxidation of aniline derivatives using hydrogen peroxide as the oxidant. The reaction is carried out in the presence of a catalyst, such as 2,2,2-trifluoro-1-phenylethanone, in a solvent like ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-phenoxyphenyl)diazene 1-oxide can undergo further oxidation to form nitro compounds.
Reduction: It can be reduced to form corresponding amines.
Substitution: The phenoxy groups can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted azoxybenzenes.
Scientific Research Applications
Chemistry: Bis(4-phenoxyphenyl)diazene 1-oxide is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, azoxybenzenes are used in the production of dyes, pigments, and other functional materials. This compound, with its specific properties, may find applications in these areas.
Mechanism of Action
The mechanism of action of Bis(4-phenoxyphenyl)diazene 1-oxide involves its interaction with molecular targets through its diazene and phenoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- Bis(4-methoxyphenyl)diazene 1-oxide
- Bis(4-ethoxyphenyl)diazene 1-oxide
- Bis(4-butoxyphenyl)diazene 1-oxide
Comparison: Bis(4-phenoxyphenyl)diazene 1-oxide is unique due to the presence of phenoxy groups, which can influence its reactivity and applications. Compared to its methoxy, ethoxy, and butoxy analogs, the phenoxy derivative may exhibit different physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
15018-23-2 |
|---|---|
Molecular Formula |
C24H18N2O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
oxido-(4-phenoxyphenyl)-(4-phenoxyphenyl)iminoazanium |
InChI |
InChI=1S/C24H18N2O3/c27-26(20-13-17-24(18-14-20)29-22-9-5-2-6-10-22)25-19-11-15-23(16-12-19)28-21-7-3-1-4-8-21/h1-18H |
InChI Key |
NASPQNDTFKBEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)OC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















